molecular formula C6H10ClNS B060439 (5-Methylthiophen-2-yl)methanamine hydrochloride CAS No. 171661-55-5

(5-Methylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B060439
CAS No.: 171661-55-5
M. Wt: 163.67 g/mol
InChI Key: COTMVCYERKXKDX-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClNS and a molecular weight of 163.67. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is typically stored in a dark place under an inert atmosphere to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylthiophene, which undergoes a series of reactions to introduce the methanamine group.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common reagents include reducing agents and catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful monitoring of reaction conditions and continuous purification steps to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Methylthiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylthiophen-2-yl)methanol: A related compound with a hydroxyl group instead of a methanamine group.

    (5-Methylthiophen-2-yl)acetic acid: Another derivative with an acetic acid group.

    (5-Methylthiophen-2-yl)methyl chloride: A compound with a chloride group instead of a methanamine group.

Uniqueness

(5-Methylthiophen-2-yl)methanamine hydrochloride is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its methanamine group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(5-methylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-5-2-3-6(4-7)8-5;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTMVCYERKXKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640429
Record name 1-(5-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171661-55-5
Record name 1-(5-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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